Cas no 290835-85-7 (1-(2,6-Dichloro-3-fluorophenyl)ethanone)
1-(2,6-Dichloro-3-fluorophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 2',6'-Dichloro-3'-fluoroacetophenone
- 1-(2,6-Dichloro-3-fluorophenyl)ethanone
- 2,6-Dichloro-3-fluoroacetophenone
- 1-acetyl-2,6-dichloro-3-fluorobenzene
- 2,6-Dichloro-3-Fluro Acetophenone
- 2,6-dichloro-5-fluoro acetophenone
- 2’,6’-Dichloro-3’-fluoroacetophenone
- 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one
- Ethanone, 1-(2,6-dichloro-3-fluorophenyl)-
- 2',6'-Dichloro-3'-fluroacetophenone
- PubChem8532
- KSC490E0T
- VJBFZHHRVCPAPZ
- 2`,6`-Dichloro-3`-fluoroacetophenone
- CS-W020589
- 290835-85-7
- CK2564
- 1-o-Tolylaminocyclohexanecarboxylicacid
- InChI=1/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H
- EN300-15134
- DTXSID30370066
- PB47336
- MFCD02093760
- D2750
- 2',6'-dichloro-5'-fluoroacetophenone
- J-507437
- NS00006669
- Z104509154
- 2',6'-Dichloro-3'-fluoroacetophenone, 98%
- VJBFZHHRVCPAPZ-UHFFFAOYSA-N
- AC-2647
- AM20061080
- 2',6'-dichloro-3'-fluoro-acetophenone
- SCHEMBL488779
- EC 627-895-6
- AS-13209
- BP-10594
- AKOS001282412
- FT-0644357
- 2,6-Dichloro-3-fluoroacetophenone,99%
- DB-020155
- 96LBS2W3AE
-
- MDL: MFCD02093760
- Inchi: 1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3
- InChI Key: VJBFZHHRVCPAPZ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C(C)=O)Cl)F
Computed Properties
- Exact Mass: 205.97000
- Monoisotopic Mass: 205.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: liquid
- Density: 1.403 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 255 °C(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.529(lit.)
- PSA: 17.07000
- LogP: 3.33510
- Solubility: Not determined
1-(2,6-Dichloro-3-fluorophenyl)ethanone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P301+P310
- Hazardous Material transportation number:UN 2810 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: S37/39-S26-S45
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:S26;S37/39
- Packing Group:III
- Packing Group:III
- Risk Phrases:R36/37/38
1-(2,6-Dichloro-3-fluorophenyl)ethanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(2,6-Dichloro-3-fluorophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Fluorochem | 009128-1g |
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290835-85-7 | 98% | 1g |
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| Fluorochem | 009128-25g |
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| Fluorochem | 009128-100g |
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| Fluorochem | 009128-250g |
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| Fluorochem | 009128-500g |
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290835-85-7 | 98% | 500g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115325-500g |
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¥425.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115325-5g |
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290835-85-7 | 97% | 5g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115325-100g |
1-(2,6-Dichloro-3-fluorophenyl)ethanone |
290835-85-7 | 97% | 100g |
¥103.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115325-25g |
1-(2,6-Dichloro-3-fluorophenyl)ethanone |
290835-85-7 | 97% | 25g |
¥39.90 | 2023-09-03 | |
| Chemenu | CM326134-1000g |
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290835-85-7 | 95+% | 1000g |
$92 | 2021-06-10 |
1-(2,6-Dichloro-3-fluorophenyl)ethanone Suppliers
1-(2,6-Dichloro-3-fluorophenyl)ethanone Related Literature
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Magnus B. Widegren,Matthew L. Clarke Catal. Sci. Technol. 2019 9 6047
Additional information on 1-(2,6-Dichloro-3-fluorophenyl)ethanone
Chemical Profile of 1-(2,6-Dichloro-3-fluorophenyl)ethanone (CAS No. 290835-85-7)
1-(2,6-Dichloro-3-fluorophenyl)ethanone, identified by its Chemical Abstracts Service number CAS No. 290835-85-7, is a significant compound in the realm of pharmaceutical chemistry and synthetic organic chemistry. This molecule, featuring a benzophenone core with chloro and fluoro substituents, has garnered attention due to its structural features and potential applications in drug discovery and material science. The presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the aromatic ring enhances the electrophilicity of the carbonyl group, making it a versatile intermediate in organic synthesis.
The structure of 1-(2,6-Dichloro-3-fluorophenyl)ethanone exhibits a unique balance of electronic and steric properties that make it valuable for constructing complex molecular architectures. The dichloro substitution at the 2- and 6-positions introduces strong electron-withdrawing effects, which can modulate the reactivity of the carbonyl group and influence the overall electronic properties of the molecule. Meanwhile, the fluorine atom at the 3-position provides additional steric hindrance and electronic modulation, contributing to the compound's specificity in various chemical transformations.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(2,6-Dichloro-3-fluorophenyl)ethanone and its derivatives. The benzophenone scaffold is a common motif in many bioactive molecules, and modifications to this core structure can lead to novel compounds with enhanced biological activity. For instance, studies have shown that benzophenone derivatives can exhibit properties such as kinase inhibition, anti-inflammatory effects, and antimicrobial activity.
One notable area of research involves the use of 1-(2,6-Dichloro-3-fluorophenyl)ethanone as a key intermediate in the synthesis of small-molecule inhibitors targeting specific therapeutic pathways. Researchers have leveraged its reactivity to develop compounds that interact with enzymes such as protein kinases, which are often implicated in various diseases including cancer. The chloro and fluoro substituents play a crucial role in optimizing binding interactions within biological targets, thereby enhancing drug efficacy.
The synthetic utility of 1-(2,6-Dichloro-3-fluorophenyl)ethanone extends beyond pharmaceutical applications. It serves as a valuable building block in materials science, particularly in the development of organic semiconductors and liquid crystals. The rigid aromatic system and electron-deficient nature of this compound make it suitable for designing molecules with specific electronic properties. These properties are essential for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Recent advances in computational chemistry have further illuminated the potential of 1-(2,6-Dichloro-3-fluorophenyl)ethanone as a scaffold for drug discovery. Molecular modeling studies have demonstrated that subtle modifications to its structure can significantly alter its binding affinity to biological targets. This has enabled researchers to rationally design derivatives with improved pharmacokinetic profiles and reduced side effects. Such computational approaches are becoming increasingly integral to modern drug development pipelines.
The versatility of 1-(2,6-Dichloro-3-fluorophenyl)ethanone is also highlighted by its role in cross-coupling reactions, which are fundamental transformations in organic synthesis. The carbonyl group can undergo reactions such as Friedel-Crafts acylation or condensation reactions with various nucleophiles, allowing for the construction of more complex molecules. Additionally, palladium-catalyzed cross-coupling reactions can be employed to introduce new functional groups at different positions on the aromatic ring.
In conclusion,1-(2,6-Dichloro-3-fluorophenyl)ethanone (CAS No. 290835-85-7) is a multifaceted compound with significant implications in both pharmaceutical chemistry and materials science. Its unique structural features make it an attractive intermediate for synthesizing bioactive molecules and functional materials. As research continues to uncover new applications for this compound,1-(2,6-Dichloro-3-fluorophenyl)ethanone is poised to remain a cornerstone in synthetic organic chemistry.
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